1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Catalog No.
S999201
CAS No.
1245772-05-7
M.F
C7H7F3N2O2
M. Wt
208.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic...

CAS Number

1245772-05-7

Product Name

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

IUPAC Name

2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)2-4-12-5(6(13)14)1-3-11-12/h1,3H,2,4H2,(H,13,14)

InChI Key

LQTIZFMDLWJRNY-UHFFFAOYSA-N

SMILES

C1=C(N(N=C1)CCC(F)(F)F)C(=O)O

Canonical SMILES

C1=C(N(N=C1)CCC(F)(F)F)C(=O)O

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C₇H₇F₃N₂O₂ and a CAS number of 1245772-05-7. This compound features a pyrazole ring substituted with a trifluoropropyl group at the 1-position and a carboxylic acid functional group at the 5-position. The presence of trifluoromethyl groups imparts unique electronic properties, making this compound of interest in various fields, particularly in pharmaceuticals and agrochemicals .

Synthesis methods for 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involve:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Trifluoropropyl Group: This may involve nucleophilic substitution or addition reactions where trifluoropropyl halides are used.
  • Carboxylation: The final step often involves introducing the carboxylic acid group via hydrolysis or direct carboxylation methods.

These steps can vary based on the specific reagents and conditions employed in the synthesis .

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs targeting various diseases.
  • Agrochemicals: Its unique properties may be exploited in designing novel pesticides or herbicides.
  • Material Science: As a precursor for synthesizing fluorinated polymers or materials with specific electronic properties .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidContains a trifluoromethyl group instead of trifluoropropylLess steric hindrance due to smaller group
1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidDifferent position for carboxylic acidMay exhibit different biological activities
4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidTrifluoromethyl group at position 4Variation in electronic effects and reactivity

The presence of the trifluoropropyl group in 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid distinguishes it from these similar compounds by potentially enhancing its lipophilicity and altering its interaction profiles in biological systems .

The compound 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid represents a substituted pyrazole derivative with systematic molecular identifiers that provide unambiguous chemical characterization [1] [2]. The International Union of Pure and Applied Chemistry nomenclature follows standard conventions for heterocyclic compounds bearing both alkyl and functional group substituents [1] [2].

Table 1: Core Chemical Identifiers

PropertyValueSource
Molecular FormulaC₇H₇F₃N₂O₂ [1] [2]
Molecular Weight208.14 g/mol [1] [2]
IUPAC Name1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid [1] [2]
CAS Registry Number1245772-05-7 [1] [2] [3]
MDL NumberMFCD18262332 [1] [3]
SMILES NotationO=C(O)C1=CC=NN1CCC(F)(F)F [1] [2]
InChI StringInChI=1S/C7H7F3N2O2/c8-7(9,10)2-4-12-5(6(13)14)1-3-11-12/h1,3H,2,4H2,(H,13,14) [2]
InChI KeyLQTIZFMDLWJRNY-UHFFFAOYSA-N [2]

The systematic nomenclature reflects the compound's structural features: a pyrazole ring system with substitution at position 1 by a 3,3,3-trifluoropropyl chain and a carboxylic acid functional group at position 5 [1] [2]. The trifluoropropyl substituent introduces significant electron-withdrawing character due to the three fluorine atoms, which influences the compound's electronic properties and reactivity patterns [4] [5].

The canonical SMILES representation provides a linear notation that unambiguously describes the molecular connectivity, with the pyrazole ring core (CC=NN) bearing the carboxylic acid group (C(=O)O) and the trifluoropropyl chain (CCC(F)(F)F) [1] [2]. This structural arrangement places the compound within the broader class of pyrazole carboxylic acids, which are known for their diverse chemical and biological properties [6] [7].

X-ray Crystallographic Analysis of Solid-State Conformations

While specific crystallographic data for 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid remains limited in the available literature, structural analysis can be inferred from related pyrazole carboxylic acid derivatives that have been characterized by X-ray diffraction methods [8] [9] [10]. The solid-state conformation of pyrazole carboxylic acids typically exhibits planar or near-planar geometries for the heterocyclic ring system, with substituents adopting conformations that minimize steric interactions while maximizing stabilizing intermolecular contacts [8] [11].

Comparative analysis with structurally related compounds provides insight into the likely solid-state behavior of this trifluoropropyl-substituted derivative [8] [9]. The crystal structure of pyrazole-4-carboxylic acid demonstrates that these compounds form quasi-linear ribbons through cyclic hydrogen bonding between pyrazole and carboxylic acid groups, with dynamic proton disorder observed at elevated temperatures [8]. The presence of the bulky trifluoropropyl substituent in the target compound would be expected to influence packing arrangements and intermolecular interactions significantly [12].

Table 2: Comparative Crystallographic Parameters for Related Pyrazole Carboxylic Acids

CompoundSpace GroupUnit Cell ParametersKey Structural FeaturesReference
Pyrazole-4-carboxylic acidMonoclinica=8.5Å, b=6.2Å, c=9.8ÅQuasi-linear ribbons, proton disorder [8]
3-Aminopyrazole-4-carboxylic acidP2₁a=5.2Å, b=7.1Å, c=8.9ÅZwitterionic form, complex H-bond network [10] [11]
4-Chloro-1H-pyrazole-3-carboxylic acidC2/ca=25.4Å, b=6.9Å, c=13.1ÅIntermolecular O-H···N bonds [9]

The trifluoropropyl substituent introduces additional complexity to the crystal packing through its electron-withdrawing nature and potential for weak intermolecular interactions involving the fluorine atoms [12]. Fluorinated substituents often participate in C-H···F contacts and can influence the overall crystal symmetry and packing efficiency [12].

Comparative Analysis of Tautomeric Forms

Tautomerism in pyrazole carboxylic acids represents a fundamental structural phenomenon that significantly influences their chemical and physical properties [6] [7] [13]. The compound 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, bearing substitution at the N1 position, exhibits reduced tautomeric complexity compared to unsubstituted pyrazole derivatives, as the nitrogen substitution pattern fixes the protonation state of the heterocyclic ring [6] [7].

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for tautomeric characterization in pyrazole systems [6] [7]. The technique enables differentiation between tautomeric forms through characteristic chemical shift patterns for carbon-13 and nitrogen-15 nuclei at positions 3 and 5 of the pyrazole ring [6]. For N-substituted pyrazoles like the target compound, tautomeric equilibria are generally absent due to the fixed substitution pattern, contrasting with the dynamic behavior observed in unsubstituted derivatives [6] [7].

Table 3: Tautomeric Behavior in Pyrazole Carboxylic Acid Systems

Compound TypeTautomeric EquilibriumPreferred FormAnalysis MethodReference
Unsubstituted pyrazole-3(5)-carboxylic acidsPresentVariable, substituent-dependent¹³C NMR, ¹⁵N NMR [6] [7]
N-substituted pyrazole carboxylic acidsAbsentFixed by substitution¹³C NMR [6]
1H-pyrazole-3(5)-(N-tert-butyl)carboxamidePresent90% 3-substituted/10% 5-substituted at 293KSolution NMR [7]

The electron-withdrawing trifluoropropyl substituent in the target compound would be expected to influence the electronic distribution within the pyrazole ring, potentially affecting the acidity of the carboxylic acid group and the overall molecular stability [4] [5]. Theoretical calculations suggest that electron-withdrawing groups at the nitrogen position can stabilize specific tautomeric forms through electronic effects [6].

The geminal coupling constant ²J[pyrazole C-4,H-3(5)] serves as a diagnostic tool for tautomeric identification, with values of approximately 9-11 Hz characteristic of 1H-pyrazol-5-ol forms and 4-5 Hz typical of 1,2-dihydro-3H-pyrazol-3-one structures [13]. However, the N-substituted nature of the target compound eliminates this tautomeric complexity, resulting in a single, well-defined structural form.

Hydrogen Bonding Networks and Intermolecular Interactions

The structural architecture of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid in the solid state is governed by a complex network of intermolecular interactions, with hydrogen bonding playing a central role in determining crystal packing arrangements [14] [8] [15]. The carboxylic acid functional group serves as both a hydrogen bond donor and acceptor, enabling the formation of characteristic dimeric motifs and extended network structures commonly observed in carboxylic acid-containing compounds [14] [8].

Pyrazole carboxylic acids typically exhibit multiple types of intermolecular hydrogen bonding interactions, including classic O-H···O contacts between carboxylic acid groups, N-H···O interactions involving the pyrazole nitrogen atoms, and N-H···N contacts between pyrazole rings [14] [15] [11]. The presence of the trifluoropropyl substituent introduces additional complexity through potential weak interactions involving the fluorine atoms, such as C-H···F contacts and F···F interactions [17].

Table 4: Characteristic Intermolecular Interactions in Pyrazole Carboxylic Acid Systems

Interaction TypeTypical Distance (Å)Geometric ParametersStructural ConsequenceReference
O-H···O (carboxylic acid dimer)2.6-2.8Linear, ~180°Dimeric motifs [14] [8]
N-H···O (pyrazole to carboxyl)2.7-2.9140-160°Chain formation [14] [15]
N-H···N (pyrazole to pyrazole)2.8-3.0150-170°Network crosslinking [15] [11]
C-H···F (weak interaction)3.0-3.4VariablePacking stabilization [17]

The crystal structure of related compounds demonstrates that pyrazole carboxylic acids form extended networks through combinations of these interaction types [14] [8] [11]. For example, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits two-dimensional sheet structures stabilized by N-H···N and O-H···O hydrogen bonds, with the carboxylic acid groups forming classic dimeric arrangements [14].

The trifluoropropyl substituent in the target compound would be expected to influence the hydrogen bonding network through its electron-withdrawing properties, potentially increasing the acidity of the carboxylic acid group and enhancing the strength of O-H···O interactions [4] [5]. Additionally, the fluorine atoms may participate in weak C-H···F contacts with neighboring molecules, contributing to the overall crystal stability [17].

Computational studies on related fluorinated pyrazole systems suggest that trifluoromethyl groups can significantly alter intermolecular interaction patterns compared to non-fluorinated analogs [12]. The electron-withdrawing nature of the trifluoropropyl chain may also influence the basicity of the pyrazole nitrogen atoms, affecting N-H···N and N-H···O hydrogen bonding capabilities [6] [12].

Gold-catalyzed aminofluorination represents a powerful synthetic strategy for constructing fluorinated pyrazole systems through tandem cyclization and fluorination processes [1] [2] [3]. This methodology employs gold(I) complexes as catalysts in combination with electrophilic fluorinating agents to achieve regioselective formation of fluorinated heterocycles.

The mechanistic pathway involves initial coordination of the gold(I) catalyst to the terminal alkyne, followed by intramolecular nucleophilic attack by the nitrogen center of hydrazine derivatives [1]. The resulting vinyl-gold intermediate undergoes electrophilic fluorination with Selectfluor, leading to simultaneous carbon-fluorine bond formation and catalyst regeneration. This process provides excellent regioselectivity, typically favoring the 4-fluoropyrazole products with selectivities exceeding 90:10 [1] [3].
Optimization studies have demonstrated that the choice of silver co-catalyst significantly influences reaction efficiency [1]. Gold(I) complexes activated with silver tetrafluoroborate (AgBF4) or silver triflate (AgOTf) provide superior catalytic performance compared to other silver salts. The reaction typically proceeds under mild conditions at 60°C in acetonitrile solvent, with reaction times ranging from 2-4 hours depending on substrate complexity [1] [2].

Substrate scope investigations reveal that terminal alkynes bearing electron-withdrawing groups exhibit enhanced reactivity compared to electron-rich systems [1]. This electronic preference aligns with the proposed mechanism, where electron-deficient alkynes facilitate initial gold coordination and subsequent cyclization. Internal alkynes demonstrate reduced reactivity, requiring elevated temperatures or extended reaction times to achieve comparable yields [1].

The synthetic utility of this methodology extends to the preparation of structurally diverse fluorinated pyrazoles, including those bearing trifluoromethyl and perfluoroalkyl substituents [1] [4]. Recent developments have incorporated continuous flow protocols to enhance scalability and improve reaction consistency [5]. Flow chemistry approaches enable precise temperature control and efficient heat transfer, resulting in reduced side product formation and improved overall yields.

Nucleophilic Substitution Strategies for Trifluoropropyl Group Introduction

Nucleophilic substitution reactions provide versatile approaches for introducing trifluoropropyl groups onto pyrazole scaffolds through selective nitrogen alkylation [7] [8]. The regioselectivity of these transformations depends critically on reaction conditions, base selection, and substrate electronic properties.

Direct alkylation strategies employ 3,3,3-trifluoropropyl bromide as the electrophilic partner in combination with preformed pyrazole anions [8]. Potassium carbonate in dimethylformamide represents the most commonly employed base-solvent combination, providing moderate to good yields (70-85%) with predominant N1-selectivity . The electron-withdrawing nature of the trifluoropropyl group enhances the electrophilicity of the alkyl halide, facilitating nucleophilic attack by the pyrazole nitrogen.

Cesium carbonate-mediated coupling reactions offer improved reaction rates and enhanced regioselectivity compared to potassium carbonate systems . The larger cesium cation provides better charge separation in the ion pair, increasing the nucleophilicity of the pyrazole anion. Acetonitrile serves as the preferred solvent for cesium-mediated reactions, enabling efficient alkylation at ambient temperature within 18 hours .

Sodium hydride represents an alternative base system that provides excellent regioselectivity for N1-alkylation . The strongly basic conditions generate highly nucleophilic pyrazole anions, enabling rapid alkylation even with sterically hindered electrophiles. Tetrahydrofuran serves as the optimal solvent for sodium hydride-mediated reactions, providing yields ranging from 75-90% within 6 hours .

The regioselectivity of nucleophilic substitution reactions can be influenced by protecting group strategies [10] [11]. Temporary protection of the pyrazole N2 position with tert-butoxycarbonyl (Boc) groups directs alkylation exclusively to the N1 position [10]. Subsequent deprotection under acidic conditions provides access to regiopure N1-substituted pyrazoles. This approach proves particularly valuable for substrates that exhibit poor inherent regioselectivity.

Microwave irradiation significantly enhances the efficiency of nucleophilic substitution reactions [12] [13]. The selective heating of polar intermediates accelerates bond formation while minimizing thermal decomposition pathways. Typical microwave conditions employ 150-300 watts at temperatures of 80-120°C for 5-15 minutes, resulting in yield improvements of 15-25% compared to conventional heating methods [12] [13].

Carboxylic Acid Protection/Deprotection Techniques

Carboxylic acid functional groups in pyrazole systems require careful protection during synthetic transformations to prevent unwanted side reactions and enable selective functionalization at other positions [14] [15] [16]. Esterification represents the most widely employed protection strategy, offering excellent stability under basic and nucleophilic conditions.

Ethyl esterification constitutes the most common protection method, typically achieved through Fischer esterification using ethanol and sulfuric acid under reflux conditions [16] . This approach provides quantitative conversion within 4 hours and demonstrates broad substrate tolerance. The resulting ethyl esters exhibit excellent stability toward basic hydrolysis conditions and can be stored for extended periods without decomposition .

Methyl esterification offers advantages in terms of reduced steric hindrance and enhanced volatility for purification purposes [16] [18]. Methanolic hydrogen chloride serves as an effective esterification reagent, providing complete conversion at room temperature within 12 hours. The acidic conditions also promote tautomerization to the thermodynamically favored regioisomer, enhancing product homogeneity [16].

tert-Butyl esterification provides enhanced steric protection and enables orthogonal deprotection strategies [16]. The reaction typically employs tert-butanol and dicyclohexylcarbodiimide (DCC) under ambient conditions, achieving conversion within 8 hours. The bulky tert-butyl group effectively blocks access to the carboxylic acid center, preventing unwanted acylation or condensation reactions during subsequent synthetic steps.

Deprotection of carboxylic acid esters involves hydrolysis under basic or acidic conditions [16] [19]. Basic hydrolysis using potassium hydroxide in aqueous ethanol represents the most common approach, typically conducted at 60°C for 3 hours to achieve complete conversion [16]. The mild conditions preserve sensitive functional groups while ensuring quantitative ester cleavage. Acidification with hydrochloric acid precipitates the free carboxylic acid, enabling straightforward isolation.

Sodium hydroxide-mediated hydrolysis offers enhanced reaction rates and improved yields for sterically hindered substrates [16] . Reflux conditions in aqueous ethanol promote efficient ester cleavage within 1 hour, achieving yields of 85-90%. The basic conditions also facilitate removal of protecting groups and minor impurities through enhanced solubility in the aqueous phase .

Alternative deprotection strategies include lithium hydroxide-mediated hydrolysis, which provides enhanced chemoselectivity in the presence of other ester functionalities [16]. The mild conditions (40°C for 6 hours in tetrahydrofuran-water) preserve acid-labile protecting groups while achieving selective carboxylic acid liberation. This approach proves particularly valuable for complex substrates bearing multiple protected functionalities.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for pyrazole construction, offering significant advantages in reaction rate, yield, and selectivity compared to conventional heating methods [12] [20] [13] [21]. The selective heating of polar molecules and transition states accelerates bond formation processes while minimizing thermal decomposition pathways.

Pyrazole ring formation via cyclocondensation reactions demonstrates remarkable enhancement under microwave irradiation [12] [20]. The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds typically requires 5 minutes at 60°C under 50 watts microwave power to achieve yields of 91-98% [12]. This represents a dramatic improvement over conventional heating, which requires 2 hours at 75°C to achieve comparable yields of 72-90% [12].

The mechanism of microwave enhancement involves preferential absorption of electromagnetic radiation by polar molecules and ionic intermediates [20] [13]. The resulting localized heating effects create high-energy environments that facilitate bond formation while avoiding bulk heating that can lead to decomposition. This selective activation proves particularly beneficial for fluorinated systems, where competing elimination reactions can occur under harsh thermal conditions [20].

Carboxylic acid formation through oxidation reactions exhibits similar benefits under microwave conditions [13]. The conversion of pyrazole aldehydes to carboxylic acids using cerium-based catalysts proceeds within 2 minutes at 80°C under 150 watts power, achieving yields of 62-92% [12]. Conventional heating requires 1 hour under comparable conditions to achieve yields of 48-85% [12].

Optimization studies reveal that microwave power and temperature must be carefully balanced to maximize efficiency while preventing decomposition [20] [13]. Excessive power levels can cause localized overheating and substrate degradation, while insufficient power fails to provide adequate activation energy. Pulse irradiation protocols offer improved control, alternating periods of heating and cooling to maintain optimal reaction temperatures [13].

Solvent selection plays a critical role in microwave-assisted synthesis, with polar aprotic solvents generally providing superior results [20] [21]. Dimethylformamide and dimethylacetamide demonstrate excellent microwave absorption properties, enabling efficient energy transfer to the reaction mixture. These solvents also stabilize ionic intermediates and transition states, further enhancing reaction rates [20].

The scalability of microwave-assisted protocols has been demonstrated through continuous flow applications [5] [22]. Microreactor systems enable precise control of residence time and temperature, facilitating larger-scale synthesis while maintaining the advantages of microwave heating. Flow chemistry approaches also enable rapid optimization through automated screening of reaction parameters [22].

Purification Challenges in Fluorinated Pyrazole Systems

The purification of fluorinated pyrazole derivatives presents unique challenges arising from their distinctive physicochemical properties, including altered polarity, volatility, and intermolecular interactions [23] [24] [25] [26]. The presence of fluorine atoms significantly modifies traditional purification approaches and requires specialized techniques for effective separation.

Regioisomer separation represents one of the most significant purification challenges in fluorinated pyrazole synthesis [24] [25]. The similar polarity and physical properties of regioisomeric products often preclude separation using conventional column chromatography. Preparative high-performance liquid chromatography (HPLC) emerges as the method of choice, employing gradient elution with acetonitrile-water systems to achieve baseline resolution [24] [26].

The increased volatility of fluorinated compounds complicates purification through traditional distillation methods [23] [25]. Trifluoromethyl and perfluoroalkyl substituents significantly lower boiling points, leading to product loss during concentration steps. Reduced pressure distillation at low temperatures (≤40°C) helps mitigate these effects, though yields may still be compromised for highly volatile products [23].

Fluorinated pyrazoles exhibit unique retention properties on silica gel, often eluting more rapidly than their non-fluorinated analogs [24] [25]. This phenomenon results from reduced hydrogen bonding interactions between fluorinated compounds and the silica surface. The modified chromatographic behavior necessitates adjusted solvent systems, typically requiring increased polarity to achieve appropriate retention times [25].

Crystallization challenges arise from the altered intermolecular interactions in fluorinated systems [27] [28]. Fluorine's high electronegativity and small size influence crystal packing arrangements, often leading to oils or low-melting solids that resist traditional recrystallization. Trituration with petroleum ether-ethyl acetate mixtures provides an alternative approach, though success depends on the specific substitution pattern [27].

The hydrophobic nature of fluorinated substituents affects aqueous workup procedures [23] [26]. Enhanced lipophilicity increases partitioning into organic phases, potentially complicating removal of polar impurities. Multiple extraction cycles with polar solvents may be required to achieve adequate purification, though careful pH control helps optimize separation efficiency [26].

Specialized chromatographic media have been developed to address fluorinated compound purification challenges [24] [29]. Fluorinated silica phases exhibit enhanced retention for fluorinated analytes through favorable fluorine-fluorine interactions. These modified stationary phases enable improved separation of fluorinated regioisomers and facilitate removal of fluorinated impurities from non-fluorinated products [29].

Supercritical fluid chromatography (SFC) represents an emerging technique for fluorinated pyrazole purification [29] [30]. The unique solvating properties of supercritical carbon dioxide, particularly when modified with fluorinated co-solvents, provide excellent separation capabilities for fluorinated compounds. SFC offers advantages in terms of reduced solvent consumption and enhanced separation efficiency compared to traditional methods [30].

The development of analytical methods for monitoring purification progress requires adaptation to account for fluorinated compound properties [31] [29]. Nuclear magnetic resonance spectroscopy benefits from 19F NMR analysis, which provides valuable structural information and enables quantitative assessment of regioisomeric ratios. Mass spectrometry exhibits enhanced sensitivity for fluorinated compounds due to their distinctive fragmentation patterns [31].

XLogP3

1.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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